molecular formula C14H18O2 B1462463 4-(Cyclohexylmethyl)benzoic acid CAS No. 57439-04-0

4-(Cyclohexylmethyl)benzoic acid

Cat. No.: B1462463
CAS No.: 57439-04-0
M. Wt: 218.29 g/mol
InChI Key: XKURNMZVNIYXLO-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)benzoic acid is an organic compound with the molecular formula C14H18O2 It is a derivative of benzoic acid where a cyclohexylmethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)benzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar Friedel-Crafts alkylation process. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

    Reduction: Cyclohexylmethyl alcohol or cyclohexylmethyl aldehyde.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Cyclohexylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexylmethyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylbenzoic acid: Similar structure but lacks the methyl group.

    Cyclohexylmethylphenol: Contains a hydroxyl group instead of a carboxylic acid group.

    Cyclohexylmethylbenzene: Lacks the carboxylic acid group entirely.

Uniqueness: 4-(Cyclohexylmethyl)benzoic acid is unique due to the presence of both the cyclohexylmethyl group and the carboxylic acid group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(cyclohexylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKURNMZVNIYXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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